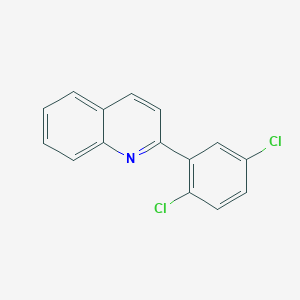

2-(2,5-Dichlorophenyl)quinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,5-二氯苯基)喹啉是一种有机化合物,分子式为 C15H9Cl2N。它是一种喹啉的衍生物,喹啉是一种杂环芳香族有机化合物。苯环上两个氯原子的存在使其与其他喹啉衍生物区别开来,使其成为各个科学领域关注的化合物。

准备方法

合成路线和反应条件: 2-(2,5-二氯苯基)喹啉的合成通常涉及在催化剂存在下,2,5-二氯苯甲醛与苯胺反应。该反应通过缩合机制进行,然后环化形成喹啉环。常用的催化剂包括路易斯酸,例如氯化锌或氯化铝。

工业生产方法: 2-(2,5-二氯苯基)喹啉的工业生产可能涉及使用类似合成路线的大规模间歇反应。反应条件经过优化以确保高产率和纯度,通常涉及受控温度和压力条件。

化学反应分析

反应类型: 2-(2,5-二氯苯基)喹啉经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成喹啉 N-氧化物衍生物。

还原: 还原反应可以将喹啉环转化为四氢喹啉衍生物。

取代: 苯环上的氯原子可以通过亲核芳香取代反应被其他官能团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。

取代: 胺类或硫醇类等亲核试剂可用于取代反应。

主要产物:

氧化: 喹啉 N-氧化物衍生物。

还原: 四氢喹啉衍生物。

取代: 根据所用亲核试剂的不同,各种取代的喹啉衍生物。

科学研究应用

Medicinal Chemistry

Anticancer Properties

The compound has shown promising anticancer activity. Quinoline derivatives, including 2-(2,5-Dichlorophenyl)quinoline, are known to inhibit cancer cell proliferation and induce apoptosis. For instance, recent studies indicate that compounds in this class can effectively target various cancer cell lines through mechanisms such as oxidative stress induction and mitochondrial disruption .

Antimicrobial Activity

Research has demonstrated that quinoline derivatives possess significant antimicrobial properties. The compound has been studied for its effects against a range of pathogens, including bacteria and parasites. For example, modifications to the quinoline structure have resulted in enhanced activity against Plasmodium falciparum, the causative agent of malaria .

Inhibition of Enzymatic Activity

this compound acts as an inhibitor for specific enzymes involved in critical biological pathways. Its ability to interact with molecular targets enables it to potentially modulate various biochemical processes, making it a candidate for drug development aimed at diseases such as cancer and infectious diseases .

Biological Applications

Inhibitory Effects on Pathogens

The compound has been investigated for its inhibitory effects on various pathogens. For instance, it has shown potential in inhibiting the growth of malaria vectors and other mosquito-borne diseases through larvicidal and pupicidal activities .

Mechanisms of Action

The mechanism of action involves binding to active sites on target enzymes or receptors, thereby blocking their function. This interaction is crucial for understanding how the compound can be utilized in therapeutic contexts.

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized in the synthesis of advanced materials with unique electronic and optical properties. Its incorporation into polymer matrices or nanocomposites has been explored for applications in electronics and photonics.

Data Tables

Case Studies

- Anticancer Research : A study evaluated the cytotoxic effects of this compound against human cervical (HeLa) and lung (A549) carcinoma cells using MTT assays. Results indicated significant cytotoxicity at varying concentrations, highlighting its potential as an anticancer agent .

- Antimalarial Activity : Research focused on this compound derivatives demonstrated their effectiveness against Plasmodium falciparum. The study found that certain structural modifications enhanced their antimalarial properties significantly .

- Material Applications : The compound was incorporated into polymer blends to create materials with enhanced optical properties. These materials showed promise for use in display technologies and sensors due to their unique electronic characteristics.

作用机制

2-(2,5-二氯苯基)喹啉的作用机制涉及它与特定分子靶标的相互作用。在生物系统中,它可能会抑制酶或干扰 DNA 合成,从而导致其抗菌或抗癌作用。确切的途径和靶点是正在进行的研究主题。

类似化合物:

喹啉: 母体化合物,缺少二氯苯基取代。

2-苯基喹啉: 类似结构,但没有氯原子。

2-(2-氯苯基)喹啉: 苯环上只有一个氯原子。

独特性: 2-(2,5-二氯苯基)喹啉因苯环上存在两个氯原子而具有独特性,与其他喹啉衍生物相比,这会显着影响其化学反应性和生物活性。

相似化合物的比较

Quinoline: The parent compound, lacking the dichlorophenyl substitution.

2-Phenylquinoline: Similar structure but without chlorine atoms.

2-(2-Chlorophenyl)quinoline: Contains only one chlorine atom on the phenyl ring.

Uniqueness: 2-(2,5-Dichlorophenyl)quinoline is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.

生物活性

2-(2,5-Dichlorophenyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives, including this compound, have been investigated for their potential in treating various diseases, including cancer, infections, and inflammatory conditions. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The structure of this compound consists of a quinoline ring substituted with a dichlorophenyl group. This unique arrangement enhances its lipophilicity and may influence its interaction with biological targets. The presence of chlorine atoms is known to affect the compound's reactivity and biological properties.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, a study highlighted that compounds similar to this compound can act as effective inhibitors of cancer cell proliferation. These compounds often target specific enzymes involved in tumor growth and survival pathways.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 0.5 | Inhibition of cell cycle progression |

| 4-(2-Chloroacetyl)phenol | Lung Cancer | 0.7 | Induction of apoptosis |

| 6-Methylquinoline | Colon Cancer | 0.3 | Inhibition of angiogenesis |

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .

Table 2: Antimicrobial Activity

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. tuberculosis | 0.1 µg/mL |

| N-Cycloheptylquinoline-2-carboxamide | E. coli | 0.05 µg/mL |

| N-benzyl-2-naphthamide | S. aureus | 0.08 µg/mL |

Anti-Inflammatory Activity

The anti-inflammatory potential of quinoline derivatives is another area of active research. Compounds such as this compound have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .

Case Studies

- Leishmaniasis Treatment : A study explored the efficacy of quinoline derivatives in treating leishmaniasis. The compound exhibited an IC50 value of 0.2 µM against Leishmania donovani, demonstrating significant anti-leishmanial activity with low toxicity profiles .

- Antimycobacterial Screening : Another study reported that various substituted quinolines were screened for antimycobacterial activity, with some derivatives showing higher efficacy than standard treatments like isoniazid .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications in the quinoline structure can lead to enhanced potency against specific targets while minimizing toxicity.

属性

分子式 |

C15H9Cl2N |

|---|---|

分子量 |

274.1 g/mol |

IUPAC 名称 |

2-(2,5-dichlorophenyl)quinoline |

InChI |

InChI=1S/C15H9Cl2N/c16-11-6-7-13(17)12(9-11)15-8-5-10-3-1-2-4-14(10)18-15/h1-9H |

InChI 键 |

KWMYOVIPKOAUTF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CC(=C3)Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。